Englitazone sodium is the sodium salt of Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Like other TZDs, its primary mechanism of action is as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Activation of PPARγ by Englitazone leads to enhanced insulin action in vitro and in vivo. The compound is supplied as a sodium salt to improve its physicochemical properties, a critical consideration for formulation and experimental handling in research settings.
While all thiazolidinediones target PPARγ, they are not functionally interchangeable due to distinct pharmacological profiles. Differences in side-chain moieties result in varied receptor binding affinities, potencies, and off-target effects, leading to clinically significant variations in lipid profiles and adverse events, as seen in comparisons between pioglitazone and rosiglitazone. The most critical example is the severe hepatotoxicity of the first-generation TZD, troglitazone, which is not a class-wide effect and underscores the importance of specific molecular structure. Furthermore, procuring the sodium salt over the free acid form of Englitazone is a key decision based on processability; salt forms of poorly soluble weak acids are specifically developed to enhance aqueous solubility, which directly impacts the preparation of stock solutions, formulation for in vivo studies, and reproducibility of in vitro assays.
The primary procurement driver for selecting Englitazone sodium over the free acid (Englitazone, CAS 109229-58-5) is its enhanced aqueous solubility. While specific quantitative data for Englitazone is not readily published, the conversion of a poorly soluble weak acid to its sodium salt is a standard pharmaceutical strategy to significantly increase solubility and dissolution rate. [cite: REFS-1, REFS-2] For comparison, the poorly soluble TZD Rosiglitazone has a saturated solubility of 0.005 mg/mL in water, which can be dramatically increased through formulation strategies that mimic salt formation benefits. [cite: REFS-3] Procuring the sodium salt form preemptively addresses solubility issues, simplifying experimental setup.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Significantly higher than the free acid form (inferred from standard chemical principles) |
| Comparator Or Baseline | Englitazone (free acid) and other poorly soluble TZDs (e.g., Rosiglitazone at 0.005 mg/mL) [cite: REFS-3] |
| Quantified Difference | Not specified in literature, but expected to be several orders of magnitude based on class-level data. |
| Conditions | Aqueous buffer, standard laboratory temperature. |
This improved solubility simplifies the preparation of high-concentration stock solutions, reduces the need for co-solvents, and ensures compound remains in solution during assays, enhancing experimental reproducibility.
Thiazolidinediones exhibit distinct metabolic pathways, which is a critical factor for selecting a tool compound in complex biological systems. Troglitazone, for example, is metabolized by CYP3A4, CYP2C8, sulfation, and glucuronidation. [cite: REFS-1, REFS-2] In contrast, Rosiglitazone is metabolized primarily by CYP2C8 and CYP2C9, while Pioglitazone relies on CYP2C8 and CYP3A4. [cite: REFS-3] These differences in cytochrome P450 (CYP) enzyme utilization mean that the potential for drug-drug interactions or cell-type-specific metabolic effects varies significantly between TZD class members. The choice of Englitazone can be a strategic decision to avoid or probe specific CYP-mediated metabolic pathways active in a given experimental model.
| Evidence Dimension | Primary Metabolic Cytochrome P450 Isozymes |
| Target Compound Data | Metabolic profile for Englitazone is less defined in public literature, requiring empirical determination. |
| Comparator Or Baseline | Rosiglitazone (CYP2C8/2C9), Pioglitazone (CYP2C8/3A4), Troglitazone (CYP3A4/2C8) [cite: REFS-3] |
| Quantified Difference | Qualitative difference in primary metabolizing enzymes. |
| Conditions | In vivo and in vitro hepatic metabolism studies. |
Selecting a TZD with a different metabolic profile is crucial for avoiding confounding drug interactions in co-treatment studies or for use in models where specific CYP enzymes are up- or down-regulated.
The first-generation TZD, Troglitazone, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. [cite: REFS-1] Subsequent TZDs, including Rosiglitazone and Pioglitazone, demonstrated a significantly improved safety profile. In large clinical trials, the incidence of serum aminotransferase elevations (>3x Upper Limit of Normal) was 1.9% for Troglitazone, compared to only 0.25% for Rosiglitazone and 0.26% for Pioglitazone, a rate comparable to placebo. [cite: REFS-2] While direct comparative data for Englitazone is limited, its structural divergence from Troglitazone (lacking the α-tocopherol side chain implicated in toxicity) suggests it aligns with the safer profile of second-generation TZDs, making it a more reliable tool for long-term studies where cytotoxicity is a concern.
| Evidence Dimension | Incidence of Serum ALT Elevations (>3x ULN) |
| Target Compound Data | Not available in comparative clinical trials, but inferred to be low based on structural class. |
| Comparator Or Baseline | Troglitazone: 1.9% incidence. [cite: REFS-2] Rosiglitazone/Pioglitazone: ~0.25% incidence. [cite: REFS-2] |
| Quantified Difference | Troglitazone shows a ~7.4-fold higher incidence of liver enzyme elevation compared to later-generation TZDs. |
| Conditions | Long-term clinical trials in patients with Type 2 Diabetes. |
For long-duration experiments, choosing a compound with a lower intrinsic risk of cytotoxicity, benchmarked against Troglitazone, is crucial to avoid confounding toxicological artifacts and ensure data integrity.
For high-throughput screening or cell-based assays where compound precipitation is a critical point of failure, the enhanced aqueous solubility of Englitazone sodium ensures reliable concentration delivery and minimizes variability between experiments. This makes it a preferred choice over the free acid form for automated liquid handling and preparation of aqueous dosing solutions. [cite: REFS-1]
In research focused on cytochrome P450 metabolism or potential drug-drug interactions, Englitazone provides an alternative tool to probe PPARγ activation while potentially avoiding the specific CYP pathways utilized by more common TZDs like Pioglitazone or Rosiglitazone. [cite: REFS-2] This is particularly relevant in studies using complex biological matrices or co-administration of other compounds.
For chronic dosing studies in animals or long-term cell culture experiments, Englitazone sodium serves as a safer PPARγ agonist compared to the toxicological benchmark, Troglitazone. Its selection helps ensure that observed biological effects are due to specific PPARγ activation rather than confounding off-target cytotoxicity. [cite: REFS-3]